1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research by Mohareb et al. (2004) explored the synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, from thiophenylhydrazonoacetates. This study showcases the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis and Crystal Structure Analysis : Prabhuswamy et al. (2016) detailed the synthesis and structural analysis of a pyrazole-carboxamide derivative incorporating a thiophene ring. Their work provides insights into the molecular structure and potential interactions of such compounds, highlighting the structural features crucial for their chemical reactivity and possible applications in material science or medicinal chemistry (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Biological Activity and Applications
Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. This study signifies the potential of pyrazole and pyrimidine derivatives in developing therapeutic agents for cancer and inflammation-related disorders (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Molecular Docking and Screening : Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine-pyrazole hybrids, and conducted in silico molecular docking screenings. Their research demonstrates the application of computational methods in predicting the biological activity of heterocyclic compounds and identifying promising candidates for further study (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . The activation of these channels results in the modulation of cellular excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications . These include pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to the modulation of cellular excitability . This can have effects on various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-propyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-7-20-19(24)14-10-15(16-5-4-8-27-16)21-18-17(14)12(2)22-23(18)13-6-9-28(25,26)11-13/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVILFYYJQGWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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